molecular formula C19H17NO2 B13470439 (9H-fluoren-9-yl)methyl but-3-ynylcarbamate

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate

Cat. No.: B13470439
M. Wt: 291.3 g/mol
InChI Key: PRTBWYCJMOEBIA-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a but-3-ynylcarbamate moiety

Preparation Methods

The synthesis of (9H-fluoren-9-yl)methyl but-3-ynylcarbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with but-3-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl but-3-ynylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group provides a hydrophobic interaction surface, while the carbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate can be compared with other fluorenylmethyl carbamates, such as:

  • (9H-fluoren-9-yl)methyl N-(pyridin-3-ylmethyl)carbamate
  • (9H-fluoren-9-yl)methyl 3-aminopropylcarbamate hydrochloride

These compounds share the fluorenylmethyl group but differ in their substituents, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-but-3-ynylcarbamate

InChI

InChI=1S/C19H17NO2/c1-2-3-12-20-19(21)22-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,3,12-13H2,(H,20,21)

InChI Key

PRTBWYCJMOEBIA-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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